N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The mixture is then poured into ice-cold water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in inhibiting specific enzymes.
Mechanism of Action
The mechanism of action of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as c-Met and Pim-1 kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives
Uniqueness
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy. Its structural features also allow for specific interactions with target enzymes, enhancing its efficacy and selectivity .
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on recent research findings, including its cytotoxic effects against various cancer cell lines and its anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is C23H23N5O3, with a molecular weight of approximately 417.5 g/mol. Its structure includes a triazolo-pyridazine moiety linked to a methoxyphenyl group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H23N5O3 |
Molecular Weight | 417.5 g/mol |
CAS Number | 1020976-34-4 |
Purity | ≥95% |
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability.
Key Findings:
- A549 Cell Line: IC50 value of approximately 1.06 ± 0.16 μM.
- MCF-7 Cell Line: IC50 value of approximately 1.23 ± 0.18 μM.
- HeLa Cell Line: IC50 value of approximately 2.73 ± 0.33 μM.
These results indicate that the compound exhibits significant cytotoxicity comparable to known chemotherapeutic agents like Foretinib (IC50 = 0.019 μM) .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of c-Met kinase activity, which is crucial in various signaling pathways associated with cancer progression. The compound showed an IC50 value against c-Met kinase of 0.090 μM, indicating potent inhibitory activity .
Anti-inflammatory Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response . This suggests potential therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of similar triazolo-pyridazine derivatives:
- Study on Triazolo-Pyridazine Derivatives:
- Mechanistic Insights:
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-5-3-8-18(13-15)31(27,28)22-11-12-30-20-10-9-19-23-24-21(26(19)25-20)16-6-4-7-17(14-16)29-2/h3-10,13-14,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRWHNFVVYITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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